Aloenin

Description

This compound has been reported in Aloe africana, Aloe camperi, and other organisms with data available.

bitter glucoside constituent of Aloe arborescens; structure given in first source

Structure

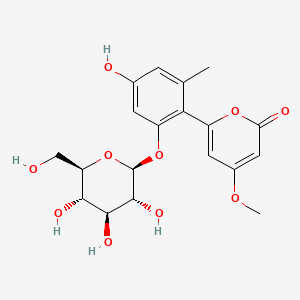

3D Structure

Properties

IUPAC Name |

6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJNVVJUICKJEQ-LQDZTQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191751 | |

| Record name | Aloenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38412-46-3 | |

| Record name | Aloenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038412463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN96CW6CSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Aloenin: Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin is a bioactive chromone derivative found in a select number of Aloe species. First isolated and characterized in the 1970s, it is distinguished from the more commonly known anthraquinones like aloin. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its extraction and purification, and a summary of its known physicochemical properties. While the precise signaling pathways governed by this compound are an area of ongoing research, this document summarizes the current understanding of its biological context. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and application in a research and development setting.

Discovery and Structural Elucidation

The discovery of this compound can be attributed to the work of Toshifumi Hirata and Takayuki Suga, who first reported on its structure in 1978. Their research, focused on the constituents of Aloe arborescens Mill. var. natalensis Berger, led to the isolation of this novel, bitter-tasting glucoside. Through a combination of chemical degradation and comprehensive spectroscopic analysis, including UV, IR, Mass Spectrometry, and NMR spectroscopy, they elucidated its structure as 4-methoxy-6-(2-β-D-glucopyranosyloxy-4-hydroxy-6-methylphenyl)-2-pyrone. This seminal work distinguished this compound from the anthraquinone compounds more commonly associated with the Aloe genus.

Natural Sources of this compound

This compound is not as widespread throughout the Aloe genus as other compounds like aloin. Notably, the most commercially prevalent species, Aloe vera (Aloe barbadensis), does not contain this compound. A study of 67 Aloe species found that only a small fraction, approximately 5%, contained this compound[1]. The primary and most well-documented source of this compound is Aloe arborescens. More recent studies have also identified this compound and its derivatives in Aloe hijazensis.

Table 1: Confirmed Natural Sources of this compound

| Plant Species | Family | Confirmed Presence of this compound | Notes |

| Aloe arborescens Mill. | Asphodelaceae | Yes | This is the primary species from which this compound was first isolated and is a reliable source. |

| Aloe hijazensis | Asphodelaceae | Yes | This compound, alongside derivatives such as ethylidene-aloenin and this compound B, has been isolated from this species. |

Quantitative analysis of this compound content can be challenging and may vary based on cultivation conditions, age of the plant, and the specific part of the leaf being analyzed. Modern chromatographic techniques are essential for accurate quantification.

Physicochemical and Spectroscopic Properties

The detailed characterization of this compound by Hirata and Suga provided the foundational data for its identification.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₁₀ |

| Molecular Weight | 410.37 g/mol |

| Appearance | Colorless needles |

| Melting Point | 204-206 °C |

| UV λmax (EtOH) | 226 nm, 255 nm, 303 nm |

| IR (KBr) νmax | 3400 cm⁻¹ (broad, -OH), 1700 cm⁻¹ (C=O, pyrone), 1630 cm⁻¹ (C=C), 1565 cm⁻¹ (aromatic) |

| ¹H-NMR (100 MHz, CD₃OD) | δ 2.22 (3H, s, Ar-CH₃), 3.20-4.00 (m, glucose protons), 4.95 (1H, d, J=7.0 Hz, anomeric H), 5.78 (1H, d, J=2.0 Hz, C₃-H), 6.13 (1H, d, J=2.0 Hz, C₅-H), 6.30 (1H, s, Ar-H), 6.45 (1H, s, Ar-H) |

| ¹³C-NMR | Data available in specialized literature. |

Experimental Protocols

Classical Isolation and Purification of this compound (Hirata & Suga, 1978)

This protocol outlines the original method for isolating this compound from the leaves of Aloe arborescens.

Experimental Workflow Diagram

Caption: Workflow for the classical isolation and purification of this compound.

Methodology:

-

Extraction: The juice from fresh leaves of Aloe arborescens is collected and filtered to remove solid debris. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent gradient, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Fraction Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Crystallization: The this compound-rich fractions are combined, and the solvent is evaporated. The resulting solid is then recrystallized from methanol to yield pure, colorless needles of this compound.

Modern Quantitative Analysis by HPLC

Modern analysis of this compound relies on High-Performance Liquid Chromatography (HPLC) for accurate quantification.

HPLC Analysis Workflow

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Typical HPLC Parameters:

-

Column: Reversed-phase C18 column (e.g., ProntoSIL-120-5-C18, 2 x 75 mm).

-

Mobile Phase: A gradient or isocratic system of acetonitrile and water, often with an acidic modifier like acetic acid (e.g., acetonitrile:1% acetic acid in water, 25:75 v/v).

-

Detection: UV detection at a wavelength between 303 nm and 306 nm, which corresponds to one of the absorption maxima of this compound.

-

Quantification: The concentration of this compound in a sample is determined by comparing the peak area to a calibration curve generated from a certified this compound standard.

Biological Activity and Signaling Pathways

The biological activities of many compounds from Aloe species, such as aloin and aloe-emodin, have been studied in relation to various signaling pathways, including the Wnt/β-catenin and MAPK pathways. However, there is a notable lack of specific research on the direct effects of isolated this compound on these or other signaling pathways.

While this compound has been reported to have potential as a cancer chemopreventive agent and to promote hair growth, the underlying molecular mechanisms and the specific signaling cascades it may modulate are not yet well-elucidated[1]. This represents a significant area for future research to understand how this compound exerts its biological effects at the cellular level. Therefore, a diagram of a signaling pathway directly modulated by this compound cannot be provided at this time due to a lack of established scientific evidence.

Conclusion and Future Directions

This compound is a structurally distinct chromone that serves as a chemotaxonomic marker for a specific subset of Aloe species, most notably Aloe arborescens. The foundational work in its discovery and characterization has paved the way for modern analytical methods that allow for its reliable quantification. While some of its biological activities have been noted, the molecular mechanisms and specific signaling pathways through which this compound acts remain a largely unexplored frontier. Future research should focus on elucidating these pathways to fully understand and potentially harness the therapeutic potential of this unique natural product. Such studies will be invaluable for drug development professionals seeking to explore novel compounds from natural sources.

References

An In-depth Technical Guide to the Biosynthesis of Aloenin in Aloe Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin is a bioactive secondary metabolite found in various Aloe species, contributing to their characteristic bitterness and reported pharmacological properties. As a chromone C-glucoside, its unique structure has garnered interest for potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant experimental data. It is designed to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in Aloe plants, primarily elucidated through studies on Aloe arborescens, follows a specialized branch of the polyketide pathway. This process begins with primary metabolites and involves a series of enzymatic reactions, including condensation, cyclization, O-methylation, and glycosylation. The fundamental carbon skeleton of this compound originates from the acetate-malonate pathway.

The key steps in the biosynthesis of this compound are:

-

Hexaketide Pyrone Synthesis: The pathway is initiated by a type III polyketide synthase (PKS) enzyme. Specifically, the multifunctional enzyme PKS3 from Aloe arborescens has been identified as the catalyst for this crucial step. PKS3 utilizes one molecule of acetyl-CoA as a starter unit and five molecules of malonyl-CoA as extender units. Through six successive decarboxylative condensation reactions, PKS3 synthesizes a linear hexaketide chain, which then undergoes intramolecular cyclization to form a hexaketide pyrone . This pyrone is the direct precursor to the aglycone of this compound[1][2][3].

-

O-Methylation: Following the formation of the hexaketide pyrone, an O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the pyrone ring. This step is crucial for the formation of the methoxy group characteristic of the this compound structure. While the specific OMT involved in this compound biosynthesis has not yet been definitively characterized, transcriptome analyses of Aloe species have identified numerous candidate OMT genes that may be involved in secondary metabolism[1][4].

-

Glycosylation: The final step in this compound biosynthesis is the attachment of a glucose molecule to the methylated pyrone aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). The glucose moiety is transferred from UDP-glucose to the aglycone, forming the C-glycosidic bond that completes the structure of this compound. Although specific UGTs for this compound have not been isolated, studies on aloesone, a related compound, have identified several plant UGTs capable of glycosylating similar chromone structures[2].

Quantitative Data on this compound Biosynthesis

Quantitative data is essential for understanding the efficiency and regulation of the this compound biosynthetic pathway. The following table summarizes key quantitative parameters related to the enzymes and metabolites involved.

| Parameter | Value | Species/Enzyme | Measurement Method | Reference |

| PKS3 Kinetics (Malonyl-CoA) | ||||

| Km | 88 µM | Aloe arborescens PKS3 | Enzyme Assay | [5] |

| kcat | 0.0075 min⁻¹ | Aloe arborescens PKS3 | Enzyme Assay | [5] |

| This compound Content | ||||

| Dry Leaves | 35.95 ± 0.65 mg/g | Aloe arborescens | Microcolumn HPLC-UV | [6] |

| Biostimulated Dry Leaves | 51.09 ± 0.97 mg/g | Aloe arborescens | Microcolumn HPLC-UV | [6] |

| Aloe Extract Tablets | 5.14 ± 0.09 mg/g | Aloe arborescens | Microcolumn HPLC-UV | [6] |

Experimental Protocols

This section provides an overview of the methodologies employed in the elucidation of the this compound biosynthesis pathway.

Cloning, Expression, and Purification of PKS3

Objective: To obtain a pure and active form of the PKS3 enzyme for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of Aloe arborescens. First-strand cDNA is then synthesized using reverse transcriptase.

-

Gene Amplification: The full-length open reading frame of the PKS3 gene is amplified from the cDNA library using gene-specific primers designed based on transcriptome data. Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase.

-

Cloning into an Expression Vector: The amplified PKS3 DNA fragment is cloned into a suitable bacterial expression vector, such as pET or pGEX, which allows for the production of a recombinant protein with a purification tag (e.g., His-tag or GST-tag).

-

Heterologous Expression: The expression vector containing the PKS3 gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant PKS3 protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

PKS3 Enzyme Assay

Objective: To determine the function and kinetic parameters of the PKS3 enzyme.

Methodology:

-

Reaction Mixture: A typical assay mixture contains the purified PKS3 enzyme, the starter substrate acetyl-CoA, the extender substrate malonyl-CoA (which can be radiolabeled with ¹⁴C for sensitive detection), and a suitable buffer (e.g., phosphate buffer at pH 7.0).

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an acid (e.g., acetic acid). The polyketide products are then extracted with an organic solvent such as ethyl acetate.

-

Product Analysis: The extracted products are analyzed by thin-layer chromatography (TLC) followed by autoradiography (if using a radiolabeled substrate) or by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector. The identity of the hexaketide pyrone product is confirmed by comparison with a synthetic standard or by structural elucidation using NMR and mass spectrometry.

-

Kinetic Analysis: To determine the Michaelis-Menten constants (Km and kcat), the initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrates at saturating concentrations.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a multi-step enzymatic process. The following diagrams illustrate the core pathway and a typical experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the intricate metabolic pathways that lead to the diverse array of natural products found in plants. While the core pathway involving the type III polyketide synthase PKS3 has been established, further research is needed to identify and characterize the specific O-methyltransferases and glycosyltransferases involved in the final steps of this compound formation. A deeper understanding of these enzymes and their regulation could open up avenues for the biotechnological production of this compound and related compounds for pharmaceutical and other applications. Future work should focus on the functional characterization of candidate genes identified through transcriptomic and genomic analyses of Aloe species, as well as on detailed kinetic and structural studies of the enzymes in the pathway. This knowledge will not only advance our understanding of plant secondary metabolism but also provide tools for the targeted synthesis of valuable natural products.

References

- 1. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

Aloenin's Mechanism of Action: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Pathways and Cellular Effects of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin, a naturally occurring chromone derivative found in various Aloe species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its molecular targets, signaling pathways, and physiological effects. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the involved signaling cascades to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily impacting processes such as wound healing, inflammation, and cancer progression. The principal mechanisms identified to date involve the MAPK/Rho and Smad signaling pathways, as well as direct enzyme inhibition.

Wound Healing Cascade

This compound has been shown to accelerate cutaneous wound healing by orchestrating a complex series of cellular events. Its action is mediated through the activation of signaling pathways that are crucial for cell migration, proliferation, and tissue remodeling.

Signaling Pathway:

This compound stimulates the phosphorylation of key proteins in the MAPK/Rho and Smad signaling pathways. This leads to the activation of downstream effectors that drive the wound healing process. Specifically, this compound treatment results in the phosphorylation of Cdc42 and Rac1, small GTPases that are critical regulators of the actin cytoskeleton and cell motility. Furthermore, this compound activates the Smad proteins (Smad2 and Smad3), which are key mediators of the Transforming Growth Factor-beta (TGF-β) signaling pathway, known to play a pivotal role in tissue repair and regeneration.

Figure 1: this compound-mediated signaling in wound healing.

Quantitative Data:

| Parameter | Effect of this compound | Concentration | Cell Line/Model | Reference |

| Wound Closure | ~70% inhibition of wound closure in ovarian cancer cells (Note: This is an anti-migratory effect in a cancer context, but demonstrates potent modulation of cell migration) | 10 µM | SKOV3 | |

| Cell Migration | Increased cell migration | 1, 5, 10 µM | Cultured skin cells | |

| Angiogenesis | Enhanced angiogenesis | Not specified | Endothelial cells (HUVECs) |

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer properties, particularly in ovarian cancer models. Its mechanism involves the inhibition of cell proliferation, migration, and invasion, coupled with the induction of apoptosis.

Signaling Pathway:

The anti-cancer effects of this compound are primarily attributed to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of key MAPK family members, including MEK, ERK, JNK, and p38. By downregulating this pathway, this compound effectively curtails the signaling cascades that promote cancer cell growth and metastasis.

Figure 2: this compound's inhibitory effect on the MAPK pathway in cancer cells.

Quantitative Data:

| Parameter | Effect of this compound | Concentration Range | Cell Line | Reference |

| Cell Viability | Dose-dependent inhibition | 2.5 - 40 µM | SKOV3 (Ovarian Cancer) | |

| Phospho-MEK | Decreased phosphorylation | Dose-dependent | SKOV3 | |

| Phospho-ERK | Decreased phosphorylation | Dose-dependent | SKOV3 | |

| Phospho-JNK | Decreased phosphorylation | Dose-dependent | SKOV3 | |

| Phospho-p38 | Decreased phosphorylation | Dose-dependent | SKOV3 |

Anti-Inflammatory and Other Bioactivities

This compound has also been reported to possess anti-inflammatory properties and to act as an enzyme inhibitor.

-

Anti-inflammatory Effects: this compound contributes to the anti-inflammatory profile of Aloe extracts. It has been shown to positively regulate the release of cytokines and growth factors such as IL-1β, IL-6, TGF-β1, and TNF-α from macrophages. This modulation of cytokine release is a key aspect of its role in the inflammatory phase of wound healing.

-

Pancreatic Lipase Inhibition: this compound A has been identified as a competitive inhibitor of pancreatic lipase, an enzyme crucial for fat metabolism. This suggests a potential role for this compound in the management of obesity.

Quantitative Data:

| Parameter | Effect of this compound A | IC50 Value | Assay | Reference |

| Pancreatic Lipase Activity | Competitive Inhibition | 14.95 µg/mL | In vitro enzyme inhibition assay |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Western Blot Analysis for MAPK and Smad Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK and Smad signaling pathways.

Workflow:

Figure 3: Western Blot experimental workflow.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SKOV3 for cancer studies, or fibroblasts/keratinocytes for wound healing) in appropriate culture dishes and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Smad2, anti-Smad2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cell migration.

Workflow:

Figure 4: In vitro wound healing assay workflow.

Detailed Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., fibroblasts, keratinocytes, or cancer cells) in a multi-well plate and grow them to form a confluent monolayer.

-

Create a 'Wound': Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at the initial time point (T=0) and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points or the total area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

Pancreatic Lipase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on pancreatic lipase activity.

Detailed Methodology:

-

Reagent Preparation: Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl). Prepare a substrate solution of p-nitrophenyl butyrate (pNPB).

-

Assay Procedure: In a 96-well plate, add the lipase solution, followed by different concentrations of this compound A. Pre-incubate the mixture.

-

Initiate Reaction: Add the pNPB substrate to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time to monitor the formation of the product, p-nitrophenol.

-

Calculation: Calculate the percentage of inhibition of lipase activity for each concentration of this compound A and determine the IC50 value.

Conclusion

This compound is a multifaceted bioactive compound with a well-defined mechanism of action in several key biological processes. Its ability to modulate the MAPK/Rho and Smad signaling pathways underscores its potential in promoting wound healing and combating cancer. Furthermore, its inhibitory effect on pancreatic lipase opens avenues for its investigation in metabolic disorders. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on elucidating the upstream regulators targeted by this compound and expanding the quantitative understanding of its dose-dependent effects in various cellular contexts. Such research will be instrumental in translating the promising preclinical findings of this compound into tangible clinical benefits.

Distribution of Aloenin Across Diverse Aloe Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of aloenin, a bioactive chromone, across various species of the Aloe genus. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and insights into the compound's biological context.

Quantitative Distribution of this compound

This compound is not as ubiquitously distributed throughout the Aloe genus as other compounds like aloin. Research indicates that its presence and concentration can vary significantly between species. A study of 67 Aloe species found that only 5% contained this compound, and notably, it was absent in Aloe vera (A. barbadensis).[1] The primary species in which this compound has been quantified is Aloe arborescens.

The following table summarizes the available quantitative data on this compound content in different Aloe species. It is important to note that the data is currently limited primarily to Aloe arborescens, highlighting a need for further quantitative analysis across a broader range of Aloe species.

| Aloe Species | Plant Part | Condition | This compound Content (mg/g of dry matter) | Reference |

| Aloe arborescens | Freeze-dried leaf lyophilisate (3-year-old) | - | 3.98 ± 0.89 | [2] |

| Aloe arborescens | Dry leaves | Non-biostimulated | 35.95 ± 0.65 | [3] |

| Aloe arborescens | Dry leaves | Biostimulated (cold stress) | 51.09 ± 0.97 | [3] |

| Aloe vera (A. barbadensis) | Leaves | - | Not detected | [1] |

Experimental Protocols

Accurate quantification of this compound is crucial for research and development. The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Aloe plant material, with a focus on High-Performance Liquid Chromatography (HPLC).

Sample Preparation and Extraction

Proper sample preparation is critical for obtaining reliable and reproducible results. The following is a general procedure for the extraction of this compound from Aloe leaves:

-

Sample Collection and Drying: Fresh Aloe leaves are collected and washed. The leaf material is then typically freeze-dried (lyophilized) or oven-dried at a controlled temperature (e.g., 40°C) to a constant weight.[4] The dried material is then ground into a fine powder.

-

Extraction: A known quantity of the powdered plant material is extracted with a suitable solvent. A common method involves using 40% ethyl alcohol with an extraction time of 60 minutes at a raw material to extractant ratio of 1:50.[5] Other methods may utilize methanol or other polar solvents.[6]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate can then be concentrated under reduced pressure to yield a crude extract containing this compound.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

A reversed-phase microcolumn HPLC method with UV detection is a validated approach for the quantitative analysis of this compound.[3]

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: ProntoSIL-120-5-C18 (2 × 75 mm) or a similar C18 reversed-phase column.[3]

-

Mobile Phase: A gradient elution system of acetonitrile and an aqueous solution of 1% acetic acid is commonly used.[5] For example, a ratio of 25:75 (acetonitrile: 1% acetic acid in water) can be employed.[5]

-

Flow Rate: A typical flow rate is 100 µL/min for a microcolumn.[5]

-

Detection: UV detection is performed at a wavelength of 303 nm or 306 nm, where this compound exhibits significant absorbance.[3][5]

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using certified this compound reference standards.

Signaling Pathways and Biosynthesis

Involvement of a Related Chromone, Aloesin, in Cellular Signaling

While specific signaling pathways for this compound are not yet fully elucidated, extensive research has been conducted on the closely related chromone, aloesin. Aloesin has been shown to modulate key cellular signaling pathways, particularly the MAPK/Rho and Smad pathways, which are integral to processes like wound healing and inflammation.[2]

References

- 1. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aloe arborescens: In Vitro Screening of Genotoxicity, Effective Inhibition of Enzyme Characteristics for Disease Etiology, and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Aloin in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]

Aloenin as a Potential Cancer Chemopreventive Agent: A Review of the Current Landscape

A comprehensive review of existing scientific literature reveals a significant lack of specific data on aloenin as a potential cancer chemopreventive agent. While the broader family of compounds derived from Aloe species has been the subject of extensive research for their anti-cancer properties, this compound itself remains largely uncharacterized in this regard. One study briefly suggests that this compound could be useful as a cancer chemopreventive agent against tumor promotion, but provides no quantitative data, detailed experimental protocols, or mechanistic insights to substantiate this claim.[1]

The majority of research into the anti-cancer potential of Aloe constituents has focused on other compounds, most notably aloesin , aloin , and aloe-emodin .[2][3][4][5] Of these, aloesin has emerged as a compound of interest with a growing body of evidence supporting its potential in cancer therapy, particularly in ovarian cancer.

Given the scarcity of information specifically on this compound, this technical guide will proceed by presenting the available in-depth information for aloesin , a closely related and well-researched compound from Aloe. This will allow for a comprehensive overview of the anti-cancer potential of a key Aloe constituent, including the quantitative data, experimental methodologies, and signaling pathways that are currently understood. We will explore the available data for aloesin as a proxy to understand the potential avenues of research that could be, but have not yet been, explored for this compound.

Aloesin: A Case Study in the Anti-Cancer Potential of Aloe Compounds

Aloesin has demonstrated significant anti-proliferative and anti-metastatic effects in preclinical studies. The primary focus of research has been on its impact on ovarian cancer cells, where it has been shown to inhibit cell growth and induce apoptosis.[6][7]

Quantitative Data on the Bioactivity of Aloesin

The following table summarizes the key quantitative findings from in vitro and in vivo studies on the anti-cancer effects of aloesin.

| Parameter | Cell Line/Model | Value/Effect | Reference |

| IC50 | SKOV3 (Ovarian Cancer) | ~5 µM | [6] |

| Cell Cycle Arrest | SKOV3 (Ovarian Cancer) | S-phase arrest | [6] |

| In Vivo Tumor Growth Inhibition | SKOV3 Xenograft in nude mice | Significant reduction with 20 mg/kg and 40 mg/kg daily injections | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the key experimental protocols used to evaluate the anti-cancer effects of aloesin.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of aloesin on cancer cells.

-

Methodology:

-

Seed ovarian cancer cell lines (e.g., SKOV3) in 96-well plates.

-

Treat the cells with varying concentrations of aloesin (e.g., 0, 2.5, 5, 10, 20, and 40 µM) for different time intervals (e.g., 24, 48, and 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of aloesin that causes 50% inhibition of cell growth.[6]

-

2. Cell Cycle Analysis

-

Objective: To investigate the effect of aloesin on the cell cycle progression of cancer cells.

-

Methodology:

-

Treat cancer cells (e.g., SKOV3) with different concentrations of aloesin for a specified time.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.[6]

-

3. In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of aloesin in a living organism.

-

Methodology:

-

Inject cancer cells (e.g., SKOV3) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Once tumors are established, randomly assign the mice to different treatment groups (e.g., control, 20 mg/kg aloesin, 40 mg/kg aloesin).

-

Administer aloesin or a vehicle control (e.g., saline) to the mice daily via intraperitoneal injection.

-

Measure the tumor volume periodically using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis.[6]

-

Signaling Pathways Modulated by Aloesin

The anti-cancer effects of aloesin are attributed to its ability to modulate specific intracellular signaling pathways. The primary pathway identified in the context of ovarian cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway.[6]

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Aloesin has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38, thereby attenuating downstream signaling and inhibiting cancer cell proliferation and survival.[6]

Caption: Aloesin inhibits the MAPK signaling pathway.

Experimental Workflow for Investigating Aloesin's Anti-Cancer Effects

The following diagram illustrates a typical experimental workflow for characterizing the anti-cancer properties of a compound like aloesin.

Caption: A typical workflow for evaluating anti-cancer compounds.

Conclusion and Future Directions

While the data on This compound 's potential as a cancer chemopreventive agent is currently non-existent in the public scientific literature, the research on the related compound aloesin provides a strong rationale for investigating other constituents of Aloe. The detailed studies on aloesin's effects on ovarian cancer, including its impact on the MAPK signaling pathway, offer a clear roadmap for future research into this compound.

To establish this compound as a potential cancer chemopreventive agent, future studies should focus on:

-

In vitro screening: Evaluating the cytotoxic and anti-proliferative effects of purified this compound across a panel of cancer cell lines.

-

Mechanistic studies: Identifying the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

The comprehensive investigation of this compound, guided by the insights gained from aloesin research, is a necessary next step to unlock the full therapeutic potential of the diverse phytochemicals found in Aloe species.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Aloe and its Effects on Cancer: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aloeproductscenter.com [aloeproductscenter.com]

- 4. Antitumor effects of a natural anthracycline analog (Aloin) involve altered activity of antioxidant enzymes in HeLaS3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Preliminary Studies on Aloenin's Recuperative Effects on Skin

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Mechanisms and Experimental Validation of Aloenin's Pro-Recuperative Cutaneous Effects

Executive Summary

This compound (often studied as its derivative, Aloesin), a C-glycosylated chromone found in Aloe vera, has emerged as a potent bioactive compound with significant potential in promoting skin recuperation and wound healing. Preliminary in vitro and in vivo studies have elucidated its role in accelerating the complex processes of tissue repair, including inflammation, proliferation, and remodeling. This document provides a technical overview of the current understanding of this compound's mechanisms of action, focusing on its modulation of critical signaling pathways. It summarizes key experimental findings in structured tables, offers detailed protocols for replicative studies, and visualizes the molecular pathways and experimental workflows to support further research and development in dermatology and tissue regeneration.

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its pro-recuperative effects by intervening in several key signaling cascades that govern cell migration, proliferation, inflammation, and extracellular matrix synthesis. The primary pathways identified are the MAPK/Rho and Smad signaling pathways.[1][2][3]

MAPK/Rho Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) and Rho GTPase pathways are central to regulating cell migration and cytoskeletal dynamics, which are essential for wound closure. This compound treatment has been shown to activate members of this cascade.[1][2] Specifically, it induces the phosphorylation of ERK and JNK, key kinases in the MAPK pathway.[2] Concurrently, it activates the Rho family GTPases by promoting the phosphorylation of Cdc42 and Rac1, which are critical regulators of actin polymerization and cell motility.[1][2][4][5][6] This coordinated activation facilitates the migration of fibroblasts and keratinocytes to the wound site.

TGF-β/Smad Pathway Activation

The Transforming Growth Factor-beta (TGF-β)/Smad pathway is fundamental for the proliferative and remodeling phases of wound healing, particularly in stimulating collagen synthesis. This compound positively regulates this pathway by activating Smad2 and Smad3 proteins.[1][2] This activation is crucial for inducing the expression of extracellular matrix proteins, leading to enhanced collagen deposition and the formation of granulation tissue, which are vital for restoring tissue integrity.[1][2][7]

Summary of Quantitative Data

The following tables summarize the key findings from in vitro and in vivo studies on this compound (Aloesin). While primary literature abstracts confirm dose-dependent effects, specific numerical values for outcomes were not available and are therefore described qualitatively.

Table 1: In Vitro Effects of this compound on Skin-Related Cells

| Cell Type | This compound Concentration | Observed Effect | Key Pathway Modulated | Reference Study |

|---|---|---|---|---|

| Human Dermal Fibroblasts | 1, 5, 10 µM | Increased cell migration and proliferation. | MAPK/Rho, Smad | Wahedi et al., 2017[2] |

| Human Keratinocytes | 1, 5, 10 µM | Moderately increased cell migration. | MAPK/Rho | Wahedi et al., 2017[2] |

| Macrophages (RAW264.7) | 1, 5, 10 µM | Upregulated release of IL-1β, IL-6, TGF-β1, TNF-α. | Inflammatory Signaling | Wahedi et al., 2017[2] |

| Endothelial Cells (HUVECs) | 1, 5, 10 µM | Enhanced angiogenesis. | MAPK, Smad | Wahedi et al., 2017[2] |

Table 2: In Vivo Effects of this compound on Cutaneous Wound Healing in a Mouse Model

| Parameter | This compound Concentration | Observation | Implied Mechanism | Reference Study |

|---|---|---|---|---|

| Wound Closure Rate | 0.1%, 0.5% | Significantly accelerated wound closure. | Enhanced cell migration and proliferation. | Wahedi et al., 2017[2] |

| Angiogenesis | 0.1%, 0.5% | Increased formation of new blood vessels. | Upregulation of pro-angiogenic factors. | Wahedi et al., 2017[2][8] |

| Collagen Deposition | 0.1%, 0.5% | Increased density of collagen fibers in wound bed. | Activation of TGF-β/Smad pathway. | Wahedi et al., 2017[2] |

| Granulation Tissue | 0.1%, 0.5% | Enhanced formation of granulation tissue. | Stimulation of fibroblast activity. | Wahedi et al., 2017[2] |

Detailed Experimental Protocols

The following are representative protocols for key assays used to evaluate the effects of this compound on skin cells, synthesized from established methodologies.

Protocol: In Vitro Scratch Assay for Cell Migration

This assay measures the rate of collective cell migration to close a mechanically created "wound" in a confluent cell monolayer.

Methodology:

-

Cell Seeding: Seed human dermal fibroblasts or keratinocytes into a 12-well plate at a density calculated to achieve 95-100% confluence within 24 hours (e.g., ~5 x 10⁴ cells/cm² for fibroblasts).[9][10] Incubate in complete medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Cell Synchronization (Optional): Once confluent, replace growth media with a basal, serum-free medium for 18-24 hours to synchronize cells in the G₀ phase of the cell cycle.[4]

-

Wound Creation: Using a sterile p200 pipette tip, create a straight, linear scratch through the center of the cell monolayer. Apply consistent, firm pressure to ensure complete removal of cells in the scratch path.[5]

-

Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove dislodged cells and debris.

-

Treatment: Aspirate the final PBS wash and add fresh cell culture medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (0 µM).

-

Imaging: Immediately place the plate on a phase-contrast microscope and capture images of the scratch at defined locations (T=0). Continue to capture images of the same locations at regular time intervals (e.g., every 8 hours for up to 48 hours).[5][9]

-

Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the T=0 image for each condition.

Protocol: Western Blot for MAPK (p-ERK) Activation

This protocol details the detection of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) to confirm activation of the MAPK pathway.

Methodology:

-

Cell Culture and Starvation: Culture cells (e.g., human fibroblasts) in 6-well plates to ~80% confluence. To minimize basal kinase activity, replace the growth medium with serum-free medium and incubate for 4-12 hours.[11]

-

Ligand Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (typically a short duration, e.g., 5, 15, or 30 minutes, to capture peak phosphorylation).

-

Cell Lysis: Immediately after treatment, place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[12]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK Thr202/Tyr204) overnight at 4°C.[13]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probing: To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total ERK, which should be consistent across all lanes.[11]

Conclusion and Future Directions

Preliminary evidence strongly suggests that this compound is a promising candidate for therapeutic applications in skin repair and wound management. Its ability to modulate the MAPK/Rho and TGF-β/Smad pathways provides a clear mechanistic basis for its observed effects on cell migration, collagen synthesis, and angiogenesis. The data summarized herein supports its role in accelerating all phases of wound healing.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

-

Quantitative Dose-Response Studies: Obtaining precise quantitative data to establish optimal therapeutic concentrations.

-

Bioavailability and Formulation: Developing stable topical formulations that ensure effective delivery of this compound to the target tissue.

-

Clinical Trials: Progressing to well-controlled clinical trials to validate the efficacy and safety of this compound-based treatments for acute and chronic wounds in humans.

-

Synergistic Effects: Investigating potential synergistic effects when combined with other growth factors or standard wound care treatments.

References

- 1. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 2. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. clyte.tech [clyte.tech]

- 6. researchgate.net [researchgate.net]

- 7. The potential application of natural products in cutaneous wound healing: A review of preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Administration of Aloe vera Ameliorates Wound Healing through Improved Angiogenesis and chemotaxis in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.virginia.edu [med.virginia.edu]

- 10. In vitro scratch assay to demonstrate the effects of arsenic on skin cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Aloenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin, a naturally occurring chromone derivative found predominantly in the genus Aloe, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of pure this compound, offering valuable data and methodologies for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its isolation, characterization, and formulation. These properties are summarized in the tables below.

Table 1: General and Physical Properties of Pure this compound

| Property | Value | Reference(s) |

| Chemical Name | 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy-2H-pyran-2-one | |

| Synonyms | This compound A, Aloearbonaside | |

| CAS Number | 38412-46-3 | |

| Molecular Formula | C₁₉H₂₂O₁₀ | |

| Molecular Weight | 410.37 g/mol | |

| Appearance | Yellow solid | [1] |

| Melting Point | 145.00 °C |

Table 2: Solubility Profile of Pure this compound

| Solvent | Solubility | Reference(s) |

| DMSO | 27.5 mg/mL (67.01 mM) | [1] |

| Acetone | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

Note: Sonication is recommended to enhance solubility in DMSO. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 10 mg/mL.[1]

Table 3: Stability of this compound

| Condition | Stability Profile | Reference(s) |

| Storage (Powder) | Stable for 3 years at -20°C | [1] |

| Storage (In Solvent) | Stable for 1 year at -80°C | [1] |

| pH | More stable in acidic conditions.[3] Degradation occurs at higher pH values.[4] | [3][4] |

| Temperature | Degradation increases with temperature.[4] | [4] |

| Light | Light exposure may lead to degradation. | [5] |

Spectroscopic and Chromatographic Data

The structural elucidation and purity assessment of this compound rely on various spectroscopic and chromatographic techniques.

Table 4: Spectroscopic Data for Pure this compound

| Technique | Key Data Points | Reference(s) |

| UV-Vis Spectroscopy | λmax at approximately 303 nm in methanol.[3] The UV absorption spectrum can be used for quantification.[6] | [3][6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), C-O, and aromatic C=C functional groups are expected. A broad band around 3400 cm⁻¹ for -OH stretching, a sharp peak around 1700 cm⁻¹ for the pyrone C=O, and various peaks in the 1600-1000 cm⁻¹ region for C=C and C-O stretching are typical. | [7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for structural confirmation. The spectra will show signals corresponding to the aromatic protons, the methoxy group, the methyl group, and the glucose moiety. | [8] |

| Mass Spectrometry (MS) | The fragmentation pathway of α-pyranones like this compound is dominated by the cleavage of the hexoside (glucose) and loss of CO₂ and H₂O.[9] | [9] |

Experimental Protocols

Detailed methodologies are critical for the replication of experimental results and for the development of new analytical methods.

Isolation and Purification of this compound

A common method for the isolation of this compound from Aloe species involves high-speed counter-current chromatography (HSCCC).

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Protocol:

-

Extraction: Dried and powdered Aloe plant material is extracted with acetone at room temperature.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

HSCCC Separation: The crude extract is subjected to HSCCC using a suitable two-phase solvent system (e.g., hexane-ethyl acetate-acetone-water) to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify those containing pure this compound.

-

Drying: The fractions containing pure this compound are combined and dried to obtain the final product.

Spectroscopic and Chromatographic Analysis

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a standard solution of pure this compound in a suitable UV-transparent solvent, such as methanol, at a known concentration (e.g., 10-50 µg/mL).

-

Instrument Parameters: Use a double-beam UV-Vis spectrophotometer. Scan the sample from 200 to 400 nm.

-

Data Acquisition: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of pure this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

-

Instrument Parameters: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed amount of pure this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Instrument Parameters: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of pure this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Conditions: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of an acidifier like formic acid.

-

Mass Spectrometry Parameters: Employ an electrospray ionization (ESI) source, typically in negative ion mode. Acquire full scan mass spectra and product ion scans (MS/MS) for fragmentation analysis.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit various biological activities, including enzyme inhibition. While direct evidence for this compound's involvement in specific signaling pathways is still emerging, studies on the closely related compound Aloesin provide insights into potential mechanisms of action.

Enzyme Inhibition by this compound

This compound has been shown to be an inhibitor of pancreatic lipase.[10] The kinetics of this inhibition can be studied to understand its mechanism.

Enzyme Inhibition Kinetics

Caption: A simplified diagram of enzyme inhibition.

Potential Signaling Pathway Modulation

Studies on Aloesin, a structurally similar chromone, have demonstrated its involvement in the MAPK/Rho and Smad signaling pathways, which are crucial in wound healing and cellular growth.[11] It is plausible that this compound may exert its biological effects through similar pathways.

References

- 1. The Mechanism of Nitric Acid Degradation of the C-glycoside Aloin to Aloe-emodin [article.sapub.org]

- 2. A reversed-phase high-performance liquid chromatographic method for the determination of aloesin, aloeresin A and anthraquinone in Aloe ferox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. updatepublishing.com [updatepublishing.com]

- 9. doaj.org [doaj.org]

- 10. aloin, 1415-73-2 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

In-Silico Modeling of Aloenin's Binding to Potential Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin, a chromone derivative found in the exudate of Aloe species, has garnered significant interest for its potential therapeutic properties. While traditionally recognized for its bitter taste, recent scientific investigations have begun to unravel its molecular mechanisms of action. A crucial aspect of understanding its bioactivity lies in identifying and characterizing its molecular interactions with protein targets within the human body. In the absence of a definitively identified "this compound receptor," in-silico modeling serves as a powerful and indispensable tool for predicting and analyzing its binding to a range of biologically significant proteins.

This technical guide provides a comprehensive overview of the methodologies and findings related to the in-silico modeling of this compound and its interactions with potential protein targets. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the computational approaches used to elucidate this compound's mechanism of action, offering insights that can guide future in-vitro and in-vivo validation studies. The focus will be on molecular docking simulations, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Potential Protein Targets of this compound

Computational studies have explored the binding affinity of this compound and structurally related compounds from Aloe vera against several key proteins implicated in various disease pathways. These studies provide a foundational understanding of this compound's potential therapeutic applications.

Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α)

Chronic inflammation is a hallmark of numerous diseases, and TNF-α is a pivotal pro-inflammatory cytokine. In-silico studies have investigated the potential of Aloe vera phytochemicals, including compounds structurally similar to this compound, to inhibit TNF-α. Molecular docking simulations have shown that these compounds can bind to TNF-α, suggesting a potential mechanism for the anti-inflammatory properties of Aloe extracts.[1][2]

Metabolic Enzymes: Pancreatic Lipase

Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a therapeutic strategy for managing obesity. A study investigating the constituents of Aloe vera identified this compound A as a potential inhibitor of pancreatic lipase.[3] Molecular docking studies revealed that this compound A binds to the substrate-binding site of pancreatic lipase, indicating a competitive mode of inhibition.[3]

Beta-Secretase (BACE1)

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. This compound has been reported to exhibit moderate inhibitory activity against BACE1, suggesting its potential as a neuroprotective agent.[4]

Methodologies for In-Silico Modeling

The following sections detail the typical experimental protocols for molecular docking studies, which are central to investigating the binding of this compound to its potential protein targets.

Molecular Docking Workflow

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). The general workflow is as follows:

Experimental Protocol: Molecular Docking of this compound

This protocol provides a generalized procedure for performing molecular docking of this compound with a target protein.

1. Protein Preparation:

- Obtain Protein Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

- Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.[1]

- Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

- Charge Assignment: Partial charges are assigned to the protein atoms using a force field such as Gasteiger.

2. Ligand Preparation:

- Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using molecular modeling software.

- Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation using a suitable force field.

- Define Torsions: The rotatable bonds within the this compound molecule are defined to allow for conformational flexibility during the docking process.

3. Docking Simulation:

- Define the Binding Site: A grid box is defined around the active site or a putative binding pocket on the protein surface. The size and center of the grid box are crucial parameters that define the search space for the ligand.

- Run Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation.[1] The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the defined binding site.[1] Multiple docking runs are typically performed to ensure the reliability of the results.

4. Analysis of Results:

- Binding Affinity: The docking program calculates the binding affinity (or docking score), usually in kcal/mol, which is an estimate of the binding free energy. More negative values indicate a higher binding affinity.

- Pose Analysis: The different binding poses (orientations and conformations) of this compound within the protein's binding site are analyzed. The pose with the lowest binding energy is typically considered the most probable binding mode.

- Interaction Analysis: The non-covalent interactions between this compound and the amino acid residues of the protein are visualized and analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Software such as Discovery Studio and PyMOL are commonly used for this purpose.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from in-silico studies on the binding of this compound and related compounds to various protein targets.

Table 1: In-Silico Binding Affinities of this compound and Related Compounds

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| This compound A | Pancreatic Lipase | -7.16 | [3] |

| Aloesin | TNF-α | Not explicitly stated, but identified as a promising inhibitor | [1][2] |

| Aloesin | Collagenase | -80.4 ± 2.2 | [5] |

| Aloesin | Elastase | Not explicitly stated, but docking was performed | [5] |

Table 2: In-Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 Value | Reference |

| This compound A | Pancreatic Lipase | 14.95 µg/mL | [3] |

| This compound | β-secretase (BACE) | 14.95 µg/mL | [4] |

Signaling Pathways

The predicted binding of this compound to specific protein targets suggests its involvement in various signaling pathways. The following diagrams illustrate these potential mechanisms.

Anti-inflammatory Pathway via TNF-α Inhibition

By binding to and inhibiting TNF-α, this compound could potentially disrupt the downstream inflammatory cascade.

Metabolic Regulation via Pancreatic Lipase Inhibition

The inhibition of pancreatic lipase by this compound would lead to a reduction in the breakdown and absorption of dietary fats.

Conclusion and Future Directions

In-silico modeling has proven to be a valuable initial step in elucidating the potential molecular mechanisms of this compound. The computational evidence strongly suggests that this compound and related compounds can interact with key proteins involved in inflammation and metabolism. These findings provide a solid foundation for further experimental validation.

Future research should focus on:

-

In-vitro binding assays: To experimentally confirm the predicted binding affinities and inhibitory constants of this compound against the identified protein targets.

-

X-ray crystallography: To determine the precise binding mode of this compound within the active sites of these proteins.

-

Cell-based assays: To investigate the downstream cellular effects of this compound's interaction with its targets.

-

In-vivo studies: To evaluate the therapeutic efficacy of this compound in relevant animal models of disease.

By integrating computational and experimental approaches, a comprehensive understanding of this compound's pharmacology can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Biological Activities and Therapeutic Potential

An In-depth Technical Guide on Aloenin Research

This technical guide provides a comprehensive review of research studies on this compound (also known as Aloeresin B), a C-glycosylated chromone found in plants of the Aloe genus. It is intended for researchers, scientists, and drug development professionals, summarizing the current understanding of this compound's biological activities, mechanisms of action, and relevant experimental methodologies.

This compound has garnered scientific interest for its diverse pharmacological effects, positioning it as a molecule of interest for cosmetic and therapeutic applications. Key biological activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects. In a preclinical model of ulcerative colitis in rats, dietary supplementation with this compound proved to be a potent inhibitor of intestinal inflammation.[1] Specifically, it led to a marked reduction in colonic myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and inflammation.[1] This suggests its potential as a modulator of inflammatory responses in the gastrointestinal tract.

Antioxidant Activity

Extracts rich in this compound have shown notable antioxidant activity by inhibiting lipid peroxidation.[2] The thiobarbituric acid reactive substances (TBARS) assay, a standard method for detecting lipid peroxidation, confirmed this capacity.[2] While direct DPPH radical scavenging IC50 values for pure this compound are not consistently reported, related compounds isolated from Aloe schelpei latex, such as aloin A/B and aloinoside A/B, show potent free radical scavenging activity, suggesting that compounds from this class are effective antioxidants.[3]

Antimicrobial Effects

This compound exhibits a broad spectrum of antimicrobial activity. Studies have established its efficacy against various pathogenic bacteria and fungi. It has shown strong activity against Salmonella typhi, Shigella dysentery, and Staphylococcus aureus, as well as other gram-negative bacteria like Escherichia coli and other Shigella species.[2] Its activity extends to fungi, including Candida albicans.[2]

Anticancer Potential

Recent research has highlighted the potential of this compound as an anticancer agent, particularly in ovarian cancer. It has been shown to inhibit the growth of ovarian cancer cells in a dose- and time-dependent manner and can induce apoptosis.[4] This pro-apoptotic effect is linked to its ability to modulate key signaling pathways involved in cancer cell survival and proliferation.[4]

Other Activities

Beyond the core activities, this compound is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it a valuable ingredient for cosmetic products aimed at skin brightening.[2] It is also being explored for its benefits in pre-diabetic states and metabolic syndrome.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various research studies on this compound (Aloeresin B).

Table 1: Anti-inflammatory Activity of this compound

| Experimental Model | Biomarker | Treatment Dose | Result | Reference |